molecular formula C23H38O2 B12572255 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol CAS No. 191859-20-8

6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol

Cat. No.: B12572255
CAS No.: 191859-20-8
M. Wt: 346.5 g/mol
InChI Key: HLMXRFDCWZULRG-UHFFFAOYSA-N
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Description

6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol is a chemical compound with the molecular formula C23H38O2 and a molecular weight of 346.547 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a phenoxy group connected by a hexanol chain. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol typically involves the reaction of trans-4-(4-pentylcyclohexyl)phenol with 6-bromohexanol . The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane (CH2Cl2) and methanol (MeOH) in a 99:1 ratio. The product is then purified using flash chromatography to obtain a high yield of the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques and automated systems.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various receptors and enzymes, influencing their activity. The cyclohexyl group provides structural stability, while the hexanol chain allows for flexibility and interaction with different biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol is unique due to its combination of a cyclohexyl group and a phenoxy group connected by a hexanol chain. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.

Properties

CAS No.

191859-20-8

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

6-[4-(4-pentylcyclohexyl)phenoxy]hexan-1-ol

InChI

InChI=1S/C23H38O2/c1-2-3-6-9-20-10-12-21(13-11-20)22-14-16-23(17-15-22)25-19-8-5-4-7-18-24/h14-17,20-21,24H,2-13,18-19H2,1H3

InChI Key

HLMXRFDCWZULRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCCCCO

Origin of Product

United States

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